![molecular formula C20H27NO B10780075 3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)
3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:: The synthetic route to CHEMBL2180640 involves the following steps:
Alkylation: The compound is synthesized by alkylating an aromatic ring with a propylamine group (CCC).
Aromatic Hydroxylation: The resulting intermediate undergoes aromatic hydroxylation, introducing a hydroxyl group (OH) onto the aromatic ring.
Final Alkylation: Another alkylation step adds a second propylamine group to the aromatic ring.
- Alkylation steps typically use strong bases (e.g., sodium hydride or potassium tert-butoxide) and appropriate solvents (e.g., dimethyl sulfoxide or tetrahydrofuran).
- Aromatic hydroxylation may involve oxidative conditions (e.g., using hydrogen peroxide or m-chloroperbenzoic acid).
Industrial Production::
Chemical Reactions Analysis
CHEMBL2180640 likely undergoes the following reactions:
Oxidation: The hydroxylation step involves oxidation of the aromatic ring.
Alkylation: Both initial and final alkylation steps are examples of this reaction type.
Substitution: The aromatic ring can undergo substitution reactions due to its electron-rich nature.
Common reagents and conditions:
- Alkylation: Strong bases, alkyl halides.
- Aromatic hydroxylation: Oxidants (e.g., hydrogen peroxide).
- Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major products:
- The final product is CHEMBL2180640, an aromatic compound with two propylamine substituents and a hydroxyl group.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as receptor binding and therapeutic effects.
Chemistry: Explore its reactivity and use as a synthetic intermediate.
Biology: Study its impact on cellular processes.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets. Unfortunately, detailed information on these targets and pathways remains elusive.
Comparison with Similar Compounds
CHEMBL2180640’s uniqueness lies in its specific combination of substituents. Similar compounds may include other alkylated aromatic derivatives, but none may precisely match its structure.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-[butyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C20H27NO/c1-2-3-14-21(15-12-18-8-5-4-6-9-18)16-13-19-10-7-11-20(22)17-19/h4-11,17,22H,2-3,12-16H2,1H3 |
InChI Key |
SDERQNAMIWOFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
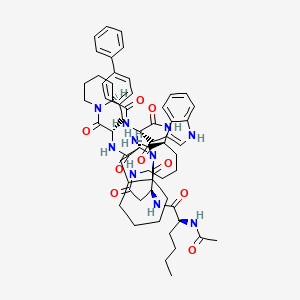
![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)
![[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate](/img/structure/B10780009.png)
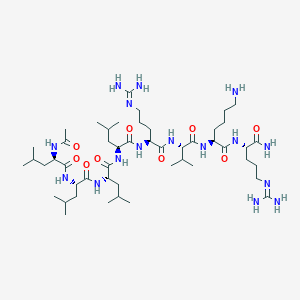
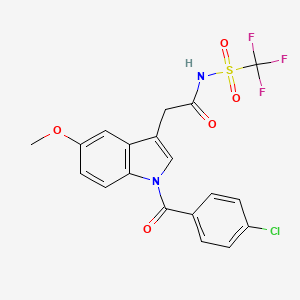
![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
![2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10780024.png)
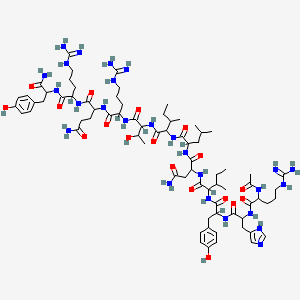
![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

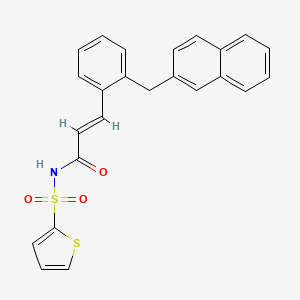
![3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B10780077.png)
